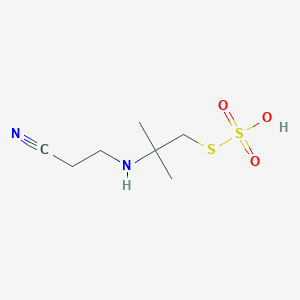
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate is a chemical compound with the molecular formula C6H12N2O3S2 It contains a secondary amine, a nitrile group, a hydroxyl group, and a sulfuric acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate typically involves the reaction of 2-cyanoethylamine with a suitable thiosulfate derivative under controlled conditions. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent systems, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, primary amines, and substituted thiosulfate compounds. The specific products depend on the reaction conditions and the reagents used.
科学研究应用
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes, altering their activity and affecting biochemical pathways.
相似化合物的比较
Similar Compounds
- S-(2-Aminoethyl)propyl hydrogen thiosulfate
- S-(2-Cyanoethyl)propyl hydrogen thiosulfate
- S-(2-Methyl)propyl hydrogen thiosulfate
Uniqueness
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate is unique due to the presence of both a nitrile group and a secondary amine in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
属性
CAS 编号 |
23545-62-2 |
|---|---|
分子式 |
C7H14N2O3S2 |
分子量 |
238.3 g/mol |
IUPAC 名称 |
2-(2-cyanoethylamino)-2-methyl-1-sulfosulfanylpropane |
InChI |
InChI=1S/C7H14N2O3S2/c1-7(2,9-5-3-4-8)6-13-14(10,11)12/h9H,3,5-6H2,1-2H3,(H,10,11,12) |
InChI 键 |
DUDYCTFOKLFKCC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CSS(=O)(=O)O)NCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




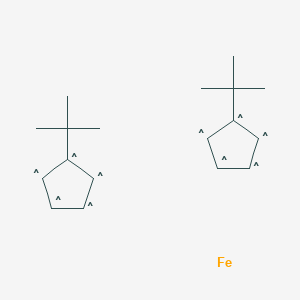
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
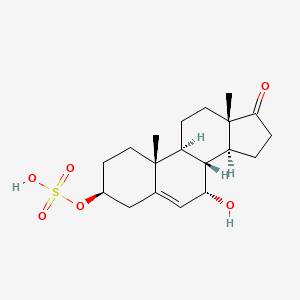
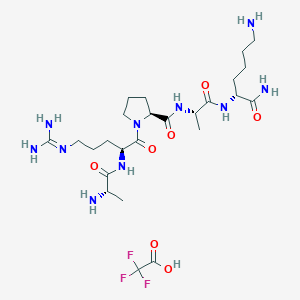

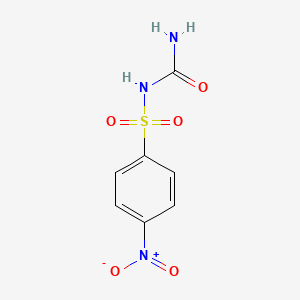

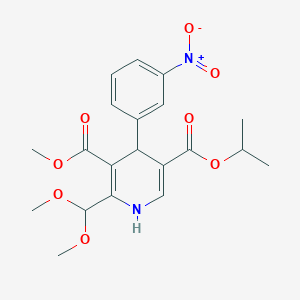
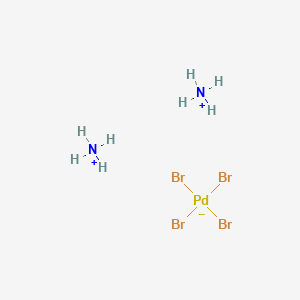
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
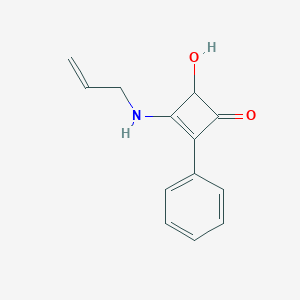
![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)
